molecular formula C14H25NO2S B2891309 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034244-13-6

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2891309
CAS No.: 2034244-13-6
M. Wt: 271.42
InChI Key: IMHIWSZDEXWTSQ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide (CAS 2034244-13-6) is an organic compound with the molecular formula C 14 H 25 NO 2 S and a molecular weight of 271.42 g/mol . It features a unique molecular structure that combines a cyclopentyl group with a 4-methoxythiane ring, connected via an acetamide bridge . This configuration confers distinct physicochemical properties, including balanced lipophilicity and polarity, which are beneficial for pharmacokinetic applications, and moderate stability under ambient conditions . The presence of the acetamide group in the main chain offers versatility for functionalization reactions, making this compound a valuable intermediate in pharmaceutical synthesis and advanced organic chemistry research . Its well-defined purity and structural characteristics make it suitable for use in the discovery and development of novel bioactive molecules . This product is strictly For Research Use Only.

Properties

IUPAC Name

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIWSZDEXWTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxytetrahydrothiopyran ring: This step typically involves the use of sulfur-containing reagents and methoxylation reactions.

    Formation of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide nitrogen, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents on Acetamide Backbone Key Functional Groups Molecular Weight Reference
2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide Cyclopentyl (α-position), 4-methoxythianmethyl (N-substituent) Thiopyran ring, methoxy, cyclopentyl ~295.4 (estimated)
2-azido-N-(4-methylphenyl)acetamide Azido (α-position), 4-methylphenyl (N-substituent) Aryl, azide 218.2
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl...acetamide 4-Methoxyphenyl (N-substituent), thiazolidinone Thiazolidinone, methoxyphenyl 407.5
2-(cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide Cyclopentylthio (α-position), 2-methoxyphenoxy Alkyne, thioether, methoxyphenoxy 333.4
N-(4-Methoxybenzyl)sulfamoylphenyl acetamide 4-Methoxybenzylsulfamoyl (N-substituent) Sulfonamide, methoxybenzyl 348.4

Key Observations :

  • Electronic Effects : The 4-methoxythian ring introduces sulfur-mediated hydrogen bonding and π-sulfur interactions, distinct from oxygen-dominated interactions in methoxyphenyl analogs .
  • Conformational Flexibility : The thiopyran ring’s chair conformation may restrict rotational freedom compared to planar aryl groups, affecting binding pocket compatibility .

Biological Activity

2-Cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an acetamide moiety with a methoxythian substituent. This unique structure is believed to contribute to its biological activity, particularly in modulating inflammatory pathways.

Research indicates that this compound may exert its effects primarily through the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. Selective COX-2 inhibitors are known for their anti-inflammatory, analgesic, and antipyretic properties while minimizing gastrointestinal toxicity associated with non-selective NSAIDs .

Table 1: Comparison of COX Inhibition

CompoundCOX-1 InhibitionCOX-2 InhibitionTherapeutic Use
2-Cyclopentyl-N-[(4-methoxy...MinimalSignificantAnti-inflammatory, analgesic
IndomethacinModerateHighAnti-inflammatory
AspirinHighModerateAnalgesic, anti-inflammatory

Biological Activity

The biological activity of the compound has been evaluated in various preclinical studies. Notably, it has shown promise in treating conditions characterized by inflammation, such as rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction of inflammatory markers compared to untreated controls. The study highlighted the compound's ability to lower prostaglandin levels, which are key mediators of inflammation .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. A study evaluating various derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against specific cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepConditionsYield (%)Reference
Amide couplingDCM, 0°C, Et₃N78
Intermediate isolationEthyl acetate/hexane recrystallization85

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in biological data (e.g., IC₅₀ values) may arise from variations in assay conditions or compound purity. Methodological strategies include:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Purity validation : Use LC-MS to confirm >95% purity and rule out degradation products .
  • Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration ≤0.1%) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopentyl (δ ~1.5–2.5 ppm) and methoxythianyl (δ ~3.3 ppm for OCH₃) groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 310.18) .
  • IR spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~700 cm⁻¹) .

Advanced: What computational and experimental approaches elucidate target interactions in biological systems?

Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized targets .
  • CRISPR-Cas9 knockout models : Validate target relevance by observing activity loss in gene-edited cell lines .

Basic: What purification methods are recommended post-synthesis?

Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%) to isolate the product .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >99% purity for biological assays .

Advanced: How does the sulfur atom in the thian ring influence stability and reactivity?

Answer:

  • Oxidative stability : The thioether group is susceptible to oxidation; storage under argon with antioxidants (e.g., BHT) is advised .
  • Coordination chemistry : The sulfur atom may chelate metal ions, altering reactivity in catalytic systems .
  • Biological implications : Thioethers enhance membrane permeability but may interact with cysteine residues in proteins .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Answer:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., acylations) .
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature (40–60°C) and stoichiometry (1:1.2 molar ratio) .
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Basic: How is the compound’s solubility profile determined for in vitro studies?

Answer:

  • Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C .
  • HPLC-UV quantification : Compare peak areas of saturated solutions against standards .

Q. Table 2: Solubility Data

SolventSolubility (mg/mL)Reference
DMSO25.4
PBS (pH 7.4)0.8

Advanced: How can researchers address discrepancies in metabolic stability data across species?

Answer:

  • Microsomal assays : Compare hepatic microsomes from humans, rats, and mice to identify species-specific CYP450 metabolism .
  • Stable isotope labeling : Track metabolite formation via LC-MS/MS in cross-species studies .
  • QSAR modeling : Predict metabolic hotspots (e.g., cyclopentyl oxidation) using computational tools .

Advanced: What mechanistic studies clarify its role in modulating enzyme activity?

Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays to determine inhibition constants (Ki) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy and entropy changes .

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